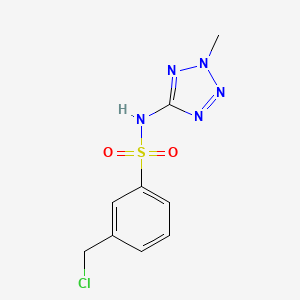
3-(chloromethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(chloromethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H10ClN5O2S and its molecular weight is 287.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Chloromethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides and tetrazoles. Due to its unique chemical structure, it has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₉H₁₃ClN₄O₂S
- Key Functional Groups :
- Tetrazole : A five-membered ring containing four nitrogen atoms.
- Sulfonamide : A functional group characterized by the presence of a sulfonyl (SO₂) group attached to a nitrogen atom.
Antibacterial Activity
Research indicates that compounds containing tetrazole and sulfonamide moieties exhibit significant antibacterial properties. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 20 µg/mL |
These findings suggest that this compound could be a candidate for developing new antibacterial agents.
Antifungal Activity
The antifungal properties of the compound have also been investigated. Studies show that it exhibits activity against various fungal strains.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
The mode of action typically involves disruption of fungal cell membrane integrity or interference with ergosterol biosynthesis.
Anticancer Activity
In vitro studies have demonstrated that the compound may possess anticancer properties. It has been shown to inhibit proliferation in several cancer cell lines.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 12 |
The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Case Studies
A notable case study involved the synthesis and evaluation of a series of similar compounds where structural modifications led to enhanced biological activities. For instance, derivatives with additional halogen substitutions showed improved antibacterial efficacy against resistant strains.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2S/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRACJDOBKSNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













